
1,2,4-Triazine, 3-methyl-5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazine, 3-methyl-5-phenyl- is a heterocyclic compound that belongs to the triazine family Triazines are six-membered aromatic rings containing three nitrogen atoms The 1,2,4-triazine isomer has nitrogen atoms at positions 1, 2, and 4 of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazine, 3-methyl-5-phenyl- can be achieved through various methods. One common approach involves the condensation reaction between α-imino esters and isonitrosoacetophenone hydrazones . This method allows for the formation of the triazine ring with the desired substitutions. The reaction typically requires specific conditions such as controlled temperature and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of 1,2,4-Triazine, 3-methyl-5-phenyl- often involves large-scale synthesis using optimized reaction conditions. The use of microwave-assisted synthesis and solid-phase methods has been explored to enhance efficiency and reduce production costs . These methods allow for the rapid and scalable production of the compound, making it suitable for various industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazine, 3-methyl-5-phenyl- undergoes several types of chemical reactions, including:
Electrophilic Addition: The compound can participate in electrophilic addition reactions, where electrophiles attack the electron-rich triazine ring.
Nucleophilic Displacement: Nucleophiles can displace substituents on the triazine ring, leading to the formation of new derivatives.
Cycloaddition: The compound can undergo cycloaddition reactions, forming new cyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic addition reactions may yield substituted triazines, while nucleophilic displacement can produce a variety of triazine derivatives with different functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,2,4-Triazine, 3-methyl-5-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1,2,4-Triazine, 3-methyl-5-phenyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial applications .
Properties
CAS No. |
57446-75-0 |
|---|---|
Molecular Formula |
C10H9N3 |
Molecular Weight |
171.20 g/mol |
IUPAC Name |
3-methyl-5-phenyl-1,2,4-triazine |
InChI |
InChI=1S/C10H9N3/c1-8-12-10(7-11-13-8)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
KOHDDOXUULRGDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzyl-2-[(3,3-dimethylbutoxy)carbonyl]hydrazine-1-carboxylate](/img/structure/B14607578.png)

![2-Amino-3-[2-(2,4-dinitroanilino)ethylsulfanyl]propanoic acid](/img/structure/B14607583.png)
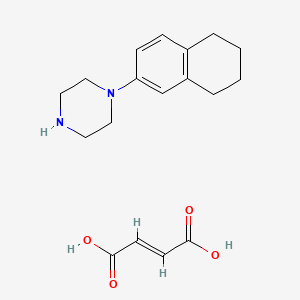
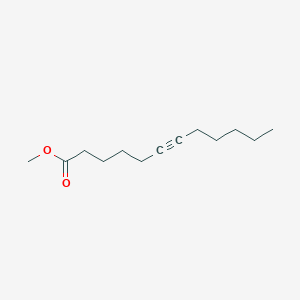
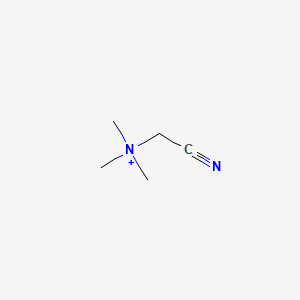
![6-[({2-[(E)-Benzylideneamino]ethyl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14607609.png)
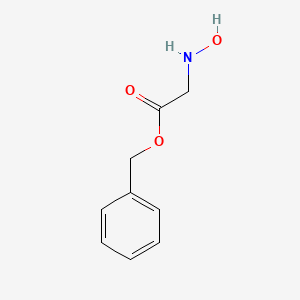
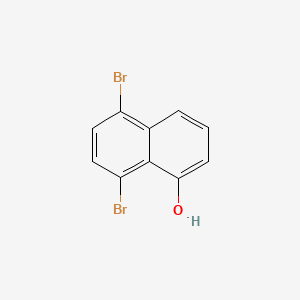
![1-[4-(Dimethylamino)phenyl]-3-(2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B14607644.png)
![Piperazine, 1-(2-methoxyphenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-](/img/structure/B14607646.png)
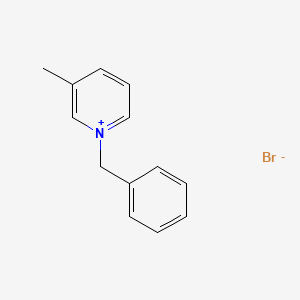
![1-{[1-(2,4-Dichlorophenyl)cyclopentyl]methyl}-1H-imidazole](/img/structure/B14607663.png)
![N-[(4-fluorophenyl)methyl]heptan-2-amine;hydrochloride](/img/structure/B14607665.png)
